molecular formula C15H16O5 B1598853 2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-7-methyl-5H-furo(3,2-g)(1)benzopyran-5-one CAS No. 492-52-4

2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-7-methyl-5H-furo(3,2-g)(1)benzopyran-5-one

Cat. No. B1598853
CAS RN: 492-52-4
M. Wt: 276.28 g/mol
InChI Key: LJSWMDKKEBOERP-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in industry or research.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could be a simple one-step reaction or a complex multi-step process. The yield, purity, and efficiency of the synthesis process are also important factors to consider.



Molecular Structure Analysis

This involves understanding the molecular structure of the compound. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and its behavior under different conditions (e.g., heat, pressure, etc.).



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, density, molar mass, etc.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound and its derivatives have been synthesized through various chemical reactions. For example, 4-Hydroxyfuro[2′,3′:7,8]coumarins and derivatives were prepared from corresponding hydroxybenzofuranyl ketones, revealing a method for creating compounds with complex ring systems, including those similar to the target compound (Kawase, Nanbu, & Yanagihara, 1968).
  • Molecular Structure and Design : Studies like the synthesis of 5H-furo[3′,2′: 6,7][1]benzopyrano[3,4-c]pyridin-5-ones showcase the chemical behavior and potential structural modifications of similar compounds (Morón, Nguyen, & Bisagni, 1983).

Potential Biological and Pharmacological Applications

  • Antimicrobial Properties : Some derivatives of this compound have been tested for antimicrobial activity. For instance, derivatives such as 4H-2-acetylamido furo[3,2-c]benzopyran-4-one demonstrated good antimicrobial effects (Mulwad & Hegde, 2009).
  • Biogenetic Research : The compound has been a subject of biogenetic studies, such as in the synthesis of biogenetic precursors like 5-hydroxymarmesin, indicating its relevance in understanding natural biosynthetic pathways (Rodighiero, Manzini, Pastorini, & Guiotto, 1981).

Structural and Material Science Research

  • Molecular Structural Analysis : Research on the molecular structure of similar compounds, such as the crystal structure of methoxyrutaretin, provides insights into the molecular arrangement and potential applications in material science (Bauri, Foro, Lindner, & Nayak, 2006).

Photochemical Studies

  • Photodegradation Research : Compounds in this class have been studied for their behavior under light exposure, such as the photodegradation of 4-methoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one, which can inform on their stability and photochemical properties (Atta, Hishmat, & Wamhoff, 1993).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it could pose to health and the environment.


Future Directions

This involves predicting or suggesting future research directions. This could be based on the current state of research on the compound and its potential applications.


properties

IUPAC Name

4-hydroxy-2-(2-hydroxypropan-2-yl)-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-7-4-9(16)13-11(19-7)6-10-8(14(13)17)5-12(20-10)15(2,3)18/h4,6,12,17-18H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSWMDKKEBOERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Visammiol

CAS RN

492-52-4
Record name Visammiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VISAMMIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG0CYI2V83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-7-methyl-5H-furo(3,2-g)(1)benzopyran-5-one
Reactant of Route 2
2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-7-methyl-5H-furo(3,2-g)(1)benzopyran-5-one
Reactant of Route 3
2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-7-methyl-5H-furo(3,2-g)(1)benzopyran-5-one
Reactant of Route 4
2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-7-methyl-5H-furo(3,2-g)(1)benzopyran-5-one
Reactant of Route 5
2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-7-methyl-5H-furo(3,2-g)(1)benzopyran-5-one
Reactant of Route 6
2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-7-methyl-5H-furo(3,2-g)(1)benzopyran-5-one

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